molecular formula C13H16FN3O3 B5134178 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one

1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5134178
M. Wt: 281.28 g/mol
InChI Key: AYLXAMIBVCVVPD-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-fluoro-4-nitroaniline with piperazine under controlled conditions. The resulting intermediate is then reacted with propanone to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-[4-(2-Amino-4-nitrophenyl)piperazin-1-yl]propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the effects of fluoro-nitrophenyl substitution on biological activity.

    Chemical Biology: It serves as a probe to investigate the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-2-one: Similar structure but with a different substitution on the piperazine ring.

    1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one: Lacks the fluoro substitution, which may affect its biological activity.

    1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one: Longer alkyl chain, which can influence its physical and chemical properties.

Uniqueness: 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly impact its reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLXAMIBVCVVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Propionyl chloride (0.620 g, 4.88 mmol), triethylamine (0.747 ml, 5.32 mmol) and 4-dimethylaminopyridine (0.0542 g, 0.444 mmol) were added to a solution of 1-(2-fluoro-4-nitrophenyl)piperazine (compound of Reference Example 52; 1.00 g, 4.44 mmol) in anhydrous tetrahydrofuran (9 ml) under ice cooling, and the mixture was stirred at room temperature for 6 hours. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give the title compound (0.662 g, 53%) as a yellow solid.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.747 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.0542 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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